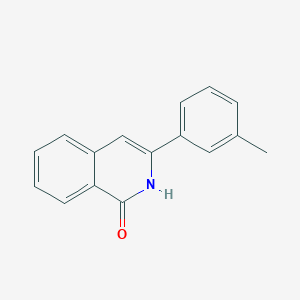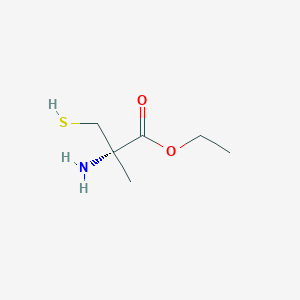
Ethyl 2-methyl-D-cysteinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-methyl-D-cysteinate is a chemical compound that belongs to the class of cysteine derivatives It is characterized by the presence of an ethyl ester group attached to the sulfur atom of the cysteine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-D-cysteinate typically involves the esterification of 2-methyl-D-cysteine. One common method is the reaction of 2-methyl-D-cysteine with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of solid acid catalysts can enhance the reaction rate and reduce the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-D-cysteinate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride is a widely used reducing agent for ester reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 2-methyl-D-cysteine alcohol.
Substitution: Various substituted cysteine derivatives.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been investigated for its role in modulating biological processes, such as enzyme activity and cellular signaling.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-D-cysteinate involves its interaction with specific molecular targets and pathways. For example, it has been shown to modulate the activity of enzymes involved in oxidative stress responses. Additionally, the compound can interact with cellular signaling pathways, leading to changes in gene expression and protein activity .
Comparison with Similar Compounds
Ethyl 2-methyl-D-cysteinate can be compared with other cysteine derivatives, such as:
S-allyl-L-cysteine: Known for its antioxidant and neuroprotective properties.
S-ethyl-L-cysteine: Similar to this compound but with an ethyl group attached to the sulfur atom.
S-propyl-L-cysteine: Another cysteine derivative with a propyl group attached to the sulfur atom.
These compounds share similar chemical structures but differ in their specific functional groups, leading to variations in their biological activities and applications.
Properties
CAS No. |
710941-52-9 |
|---|---|
Molecular Formula |
C6H13NO2S |
Molecular Weight |
163.24 g/mol |
IUPAC Name |
ethyl (2S)-2-amino-2-methyl-3-sulfanylpropanoate |
InChI |
InChI=1S/C6H13NO2S/c1-3-9-5(8)6(2,7)4-10/h10H,3-4,7H2,1-2H3/t6-/m1/s1 |
InChI Key |
RIJQKIFTFSSRSH-ZCFIWIBFSA-N |
Isomeric SMILES |
CCOC(=O)[C@@](C)(CS)N |
Canonical SMILES |
CCOC(=O)C(C)(CS)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[([1,1'-Biphenyl]-4-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12532517.png)
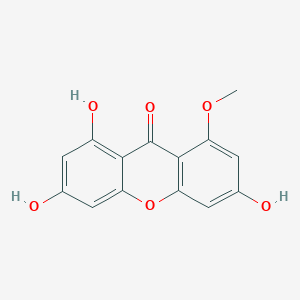


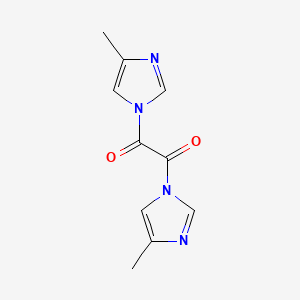
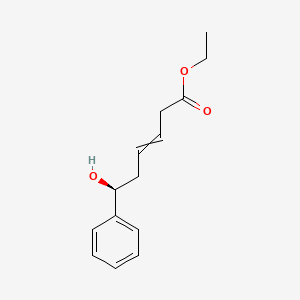
![N~2~-{[4-(Trifluoromethyl)phenyl]methyl}-L-asparaginyl-L-alanine](/img/structure/B12532552.png)
![1-[2-(Diphenylphosphanyl)phenyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B12532556.png)
![2-[(Acetylsulfanyl)methyl]-2-methylbutanoic acid](/img/structure/B12532557.png)


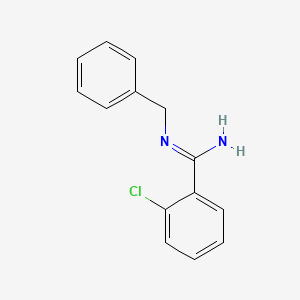
![5-{[(4-Chlorobut-2-en-1-yl)oxy]methyl}furan-2-carbaldehyde](/img/structure/B12532567.png)
